molecular formula C10H9NO3 B11905970 (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 104974-47-2

(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11905970
CAS No.: 104974-47-2
M. Wt: 191.18 g/mol
InChI Key: YXSGIZSINDRUBG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 104974-47-2) is a chiral, non-proteinogenic amino acid with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol. This compound serves as a valuable synthetic intermediate and constrained scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused bicyclic system, is of significant interest for the development of novel therapeutic agents. Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid are explored as potent inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, making them promising leads in the development of new anticancer therapies . Furthermore, this chiral amino acid and its derivatives are utilized in the synthesis of tridentate ligands for coordinating metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺. These coordination compounds have been investigated for their potential in enantioselective catalysis, including reactions such as the nitroaldol (Henry) reaction . The constrained conformation offered by the tetrahydroisoquinoline core is a key tool in peptide and peptidomimetic design, used to enhance potency, selectivity, and metabolic stability in bioactive compounds . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

104974-47-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(3R)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)/t8-/m1/s1

InChI Key

YXSGIZSINDRUBG-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](NC(=O)C2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process involves:

  • Condensation : D-Phenylalanine reacts with hydrobromic acid (48% w/w) and formaldehyde derivatives (e.g., paraformaldehyde) at 70–90°C for 6–8 hours.

  • Cyclization : Intramolecular Mannich-type cyclization forms the tetrahydroisoquinoline core.

  • Precipitation : Cooling the reaction mixture to 0–5°C precipitates the hydrobromide salt of the R-isomer.

  • Neutralization : The salt is treated with aqueous sodium bicarbonate to yield the free carboxylic acid.

Critical Parameters:

  • Formaldehyde Source : Paraformaldehyde or formalin ensures consistent reactivity, avoiding side reactions from excess water.

  • Temperature Control : Maintaining 70–90°C optimizes cyclization kinetics while minimizing racemization.

Post-Synthesis Oxidation to Introduce the 1-Oxo Group

While the primary synthesis yields the tetrahydroisoquinoline-3-carboxylic acid scaffold, introducing the 1-oxo functionality requires targeted oxidation. Although explicit protocols for R-OTIC are absent in the reviewed patents, analogous transformations suggest feasible pathways.

Oxidation of the Tetrahydroisoquinoline Core

  • Reagents : Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) in acetone/water mixtures oxidize secondary amines to ketones.

  • Conditions :

    • 0–5°C to prevent over-oxidation.

    • Stoichiometric control (1.2 eq oxidant) to limit carboxylic acid degradation.

Challenges:

  • Regioselectivity : Competing oxidation at the benzylic position (C4) may occur, necessitating protective group strategies.

  • Stereochemical Integrity : Acidic conditions risk epimerization at C3, requiring pH monitoring.

Resolution of Racemic Mixtures

For non-chiral pool syntheses, enzymatic or chemical resolution ensures enantiomeric purity.

Enzymatic Kinetic Resolution

  • Enzymes : Candida antarctica lipase B (CAL-B) preferentially acylates the S-isomer, enriching the R-form.

  • Substrates : Ethyl acetate as acyl donor in tert-butyl methyl ether (TBME) at 25°C.

Diastereomeric Salt Formation

  • Chiral Amines : (R)-1-Phenylethylamine forms insoluble salts with the S-acid, allowing centrifugal separation.

Industrial-Scale Production Considerations

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–2 L500–2000 L
Cooling Rate5°C/min1°C/min (gradient)
Yield65–75%80–85% (optimized)
  • Continuous Flow Systems : Tubular reactors enhance heat transfer during exothermic cyclization.

  • Crystallization : Anti-solvent addition (e.g., heptane) improves hydrobromide salt purity.

Analytical Characterization

Purity Assessment

  • HPLC : C18 column (5 μm, 250 × 4.6 mm), 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 30 min), UV detection at 254 nm.

  • Chiral GC : Cyclodextrin-based stationary phase, helium carrier gas (1.5 mL/min), enantiomeric excess >99%.

Spectroscopic Data

  • ¹³C NMR (D₂O) : δ 175.2 (C=O), 52.1 (C3), 34.8 (C1).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1, H₂O) .

Chemical Reactions Analysis

Types of Reactions: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Esters, amides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H9_{9}NO3_{3}
  • Molecular Weight : 191.18 g/mol
  • Functional Groups : Carbonyl group at position 1 and a carboxylic acid group at position 3.

The structural configuration of (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid enhances its ability to interact with various biological targets effectively.

Biological Activities

(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of this compound have shown significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Neuroprotective Effects : Related compounds have been reported to possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
  • Antiviral Properties : Recent research has indicated that certain derivatives exhibit antiviral activity against human coronaviruses . This suggests that (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid could be explored further for antiviral drug development.

Synthetic Routes

Various synthetic methods have been developed for producing (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives. These methods include:

  • Reactions with Homophthalic Anhydride : This approach facilitates the introduction of desired pharmacophore groups while maintaining the integrity of the isoquinoline structure .
  • Functionalization Techniques : Modifications of the compound's functional groups can enhance biological activity or tailor it for specific therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of synthesized derivatives of (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Case Study 2: Antiviral Activity

Research on new derivatives synthesized from this compound revealed promising anti-coronavirus activity against strains HCoV-229E and HCoV-OC43. The study compared these new derivatives with existing analogues to evaluate their efficacy .

Mechanism of Action

The mechanism of action of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

The following table summarizes key structural analogues and their biological/chemical distinctions:

Compound Name Substituents/Modifications Key Properties Applications Source
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride S-configuration, hydrochloride salt Similarity score: 0.98 (vs. target compound) Peptide synthesis, chiral building block
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Htc) Hydroxyl group at position 7 Enhanced hydrogen-bonding capacity; used in constrained peptide design Opioid receptor ligands
1-(3,4-Dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives Dihydroxybenzyl and hydroxyl groups Potent PA inhibitors (influenza virus replication) Broad-spectrum antivirals
N-Methyl-3-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) Methyl and hydroxyl groups Antioxidant activity; synergizes with α-tocopherol Food preservation, pharmaceuticals
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Boc-protected amine, hydroxyl group Improved stability in peptide coupling reactions Peptidomimetic synthesis

Key Differences and Implications

Stereochemistry: The (R)-enantiomer demonstrates distinct receptor-binding profiles compared to the (S)-enantiomer. For example, in opioid receptor ligands, the (R)-configuration in tetrahydroisoquinoline derivatives enhances MOR (μ-opioid receptor) selectivity, whereas the (S)-form may exhibit reduced activity .

Functional Groups :

  • Hydroxyl groups (e.g., in Htc or dihydroxybenzyl derivatives) improve water solubility and receptor interactions but may reduce metabolic stability due to susceptibility to glucuronidation .
  • Methyl groups (e.g., in MDTI) enhance lipophilicity and antioxidant activity by stabilizing radical intermediates .

Biological Activity :

  • Antiviral Activity : Derivatives with dihydroxybenzyl groups inhibit influenza PA protein (IC₅₀ = 0.1–5 µM) , whereas the parent (R)-1-oxo compound shows moderate activity against West Nile virus protease .
  • Antioxidant Applications : MDTI’s methyl and hydroxyl substituents enable synergistic effects with α-tocopherol, contrasting with the parent compound’s lack of antioxidant properties .

Biological Activity

(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) is a compound belonging to the tetrahydroisoquinoline family, notable for its unique bicyclic structure and diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is C10H9NO3 with a molecular weight of 191.18 g/mol. The compound features a carbonyl group at the first position and a carboxylic acid functional group at the third position of the isoquinoline ring system. This structural configuration enhances its ability to interact with various biological targets effectively.

1. Antimicrobial Properties

Recent studies have demonstrated that (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits significant antimicrobial activity. For instance, a series of novel isoquinoline dipeptides derived from this compound showed potent antibacterial activity against Escherichia coli, outperforming standard drugs in efficacy . The binding affinity studies indicated strong interactions with bacterial DNA gyrase, which correlates with its antimicrobial effects .

2. Cystic Fibrosis Treatment

A notable application of this compound is in the treatment of cystic fibrosis. Research identified derivatives of (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds demonstrated improved potency over 30-fold compared to initial leads .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Structural analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods involving multi-step organic reactions. For instance, one practical synthesis route involves starting from readily available dimedone and utilizing functionalization techniques to yield the desired product in high purity .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineLacks carbonyl and carboxylic groupsNeuroprotective effects
1-OxoisoquinolineContains only a carbonyl groupAntimicrobial activity
3-CarboxyphenylalanineSimilar carboxylic structureInvolved in protein synthesis

This table illustrates how variations in structure influence biological activity among similar compounds.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of THIQ derivatives against E. coli, compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC). Results indicated that specific derivatives exhibited MIC values below 10 nM, demonstrating their potential as effective antibacterial agents .

Case Study 2: Cystic Fibrosis Analog Development

A series of analogs derived from (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were screened for their ability to enhance chloride transport in CFTR-expressing cells. The most potent analogs showed EC(50) values significantly lower than previously known compounds .

Q & A

Q. Basic Structural Characterization

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 4.6–5.4 ppm for CH₂ groups adjacent to the carbonyl) and confirms absence of impurities .
  • DFT calculations : Validate experimental NMR or IR data by simulating spectra from optimized geometries .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Contradiction Analysis
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .
  • HPLC-MS purity checks : Quantify impurities (>98% purity required for reliable activity data) .
  • Comparative QSAR : Model structure-activity relationships against analogs to identify critical functional groups .

What strategies enable the synthesis of hydrolysis-resistant derivatives for mitochondrial activity studies?

Q. Advanced Derivative Design

  • N-acylation : React the carboxylic acid with oleoyl chloride to form stable amides, as demonstrated for mitochondrial-targeted analogs (78% yield via Schotten-Baumann conditions) .
  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) at the 4-position to reduce esterase susceptibility .
  • Stability assays : Monitor degradation in simulated physiological fluids (e.g., PBS with esterases) via LC-MS .

What in vitro screening approaches are recommended for initial biological activity profiling?

Q. Basic Activity Screening

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD values for protease inhibitors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions .
  • Cell-free enzymatic assays : Test inhibition of target enzymes (e.g., IC₅₀ determination using fluorogenic substrates) .

How can computational modeling predict the compound’s reactivity and target interactions?

Q. Advanced Computational Methods

  • DFT-based reactivity maps : Identify electrophilic/nucleophilic sites by calculating Fukui indices .
  • Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets for experimental validation .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess residence time and conformational shifts .

What mechanistic insights guide the optimization of alkylation reactions in synthesis?

Q. Advanced Reaction Mechanism Analysis

  • Kinetic studies : Use in situ FTIR or LC-MS to track intermediates and identify rate-limiting steps (e.g., N-alkylation vs. cyclization) .
  • Isotope labeling : Incorporate ¹³C-glycine to trace regioselectivity in alkylation steps .
  • Byproduct analysis : Characterize dimeric or over-alkylated impurities via HRMS to refine stoichiometric ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.